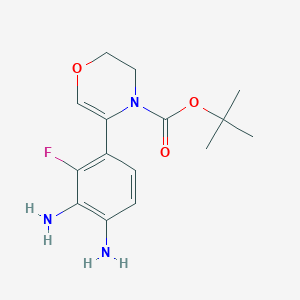![molecular formula C8H12N4O B12863087 N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12863087.png)
N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine is a heterocyclic compound that belongs to the class of furo[3,2-b]pyrroles
Preparation Methods
The synthesis of N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine typically involves a multi-step process. One common synthetic route follows the Hemetsberger–Knittel protocol, which includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and thermolysis promoting intramolecular cyclocondensation to form the O,N-heteropentalene structure . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine has been studied for its potential applications in several scientific fields. In medicinal chemistry, it is explored for its pharmacological activities, including anti-inflammatory and anticancer properties. In materials science, derivatives of this compound are investigated for their electronic and optical properties, making them candidates for use in organic electronics and photonics .
Mechanism of Action
The mechanism of action of N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine can be compared with other similar compounds, such as thieno[3,2-b]pyrroles and seleno[3,2-b]pyrroles. These compounds share structural similarities but differ in their heteroatoms and specific properties. For instance, thieno[3,2-b]pyrroles contain sulfur atoms, while seleno[3,2-b]pyrroles contain selenium atoms. The unique combination of heteroatoms in this compound contributes to its distinct chemical and physical properties .
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
2-N-ethylfuro[3,2-b]pyrrole-2,4,5-triamine |
InChI |
InChI=1S/C8H12N4O/c1-2-11-8-3-5-6(13-8)4-7(9)12(5)10/h3-4,11H,2,9-10H2,1H3 |
InChI Key |
MGNQEUITBFJQGI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(O1)C=C(N2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



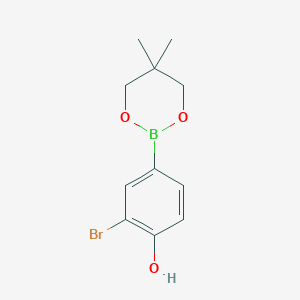

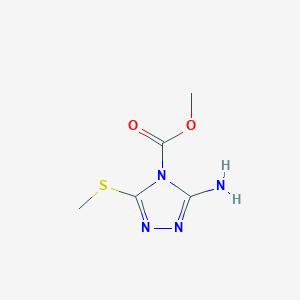
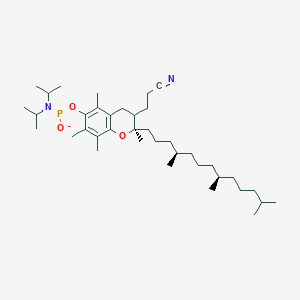

![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)


![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
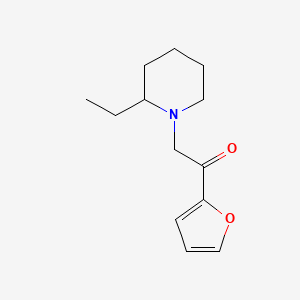
![2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)

